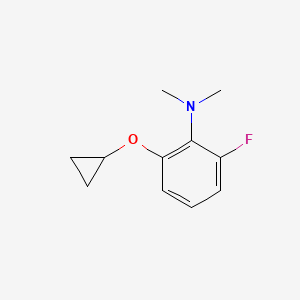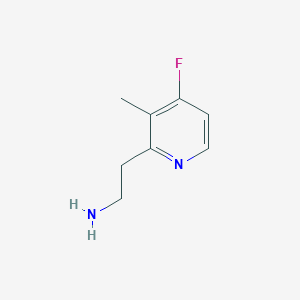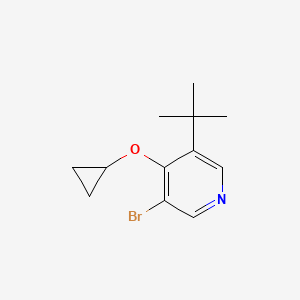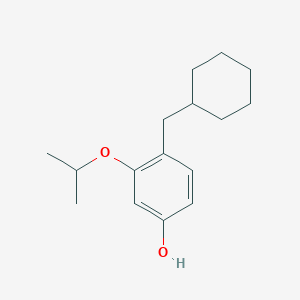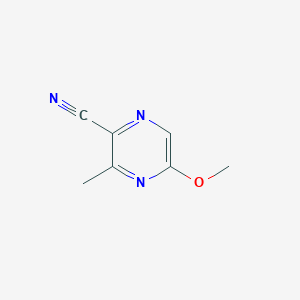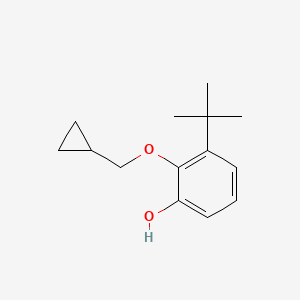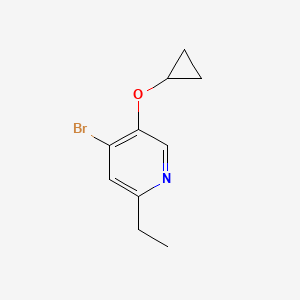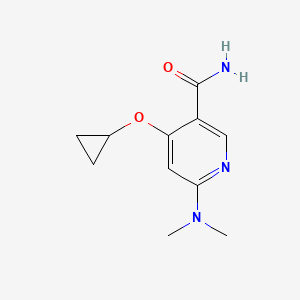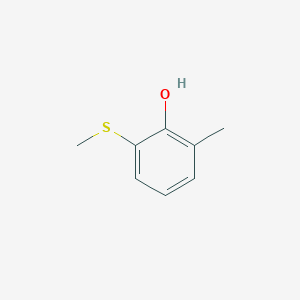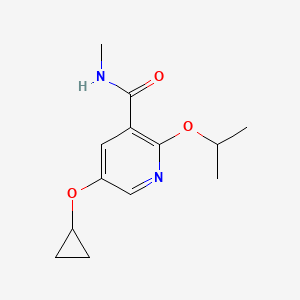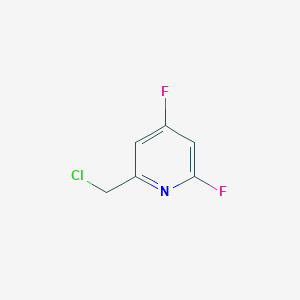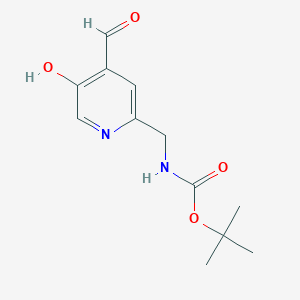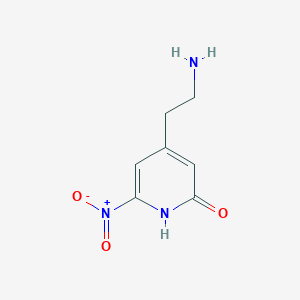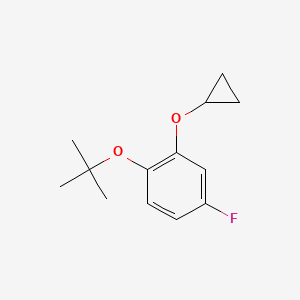
1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene is an organic compound with the molecular formula C13H17FO2. It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butoxy, cyclopropoxy, and fluorine groups. This compound is primarily used in research and development within the fields of organic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the cyclopropoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Pharmaceutical Research: Studied for its potential biological activity and as a building block for drug development.
Industrial Chemistry: Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene involves its interaction with various molecular targets. The specific pathways depend on the context of its use. For example, in organic synthesis, it acts as a reactant that undergoes specific transformations under catalytic conditions. In biological systems, its mechanism would depend on its interaction with enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-butoxy-4-cyclopropoxy-2-fluorobenzene
- 4-Tert-butoxy-2-cyclopropoxy-1-fluorobenzene
Comparison
1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C13H17FO2 |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-fluoro-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17FO2/c1-13(2,3)16-11-7-4-9(14)8-12(11)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI Key |
YUGUKZVYAGFABH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


